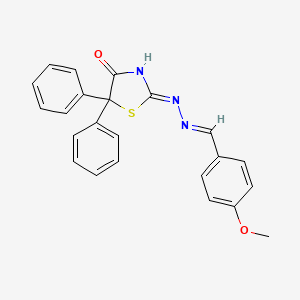![molecular formula C22H25NO3S B6013272 (3-isopropoxyphenyl){1-[(2E)-3-(2-thienyl)-2-propenoyl]-3-piperidinyl}methanone](/img/structure/B6013272.png)
(3-isopropoxyphenyl){1-[(2E)-3-(2-thienyl)-2-propenoyl]-3-piperidinyl}methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-isopropoxyphenyl){1-[(2E)-3-(2-thienyl)-2-propenoyl]-3-piperidinyl}methanone, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the development and progression of certain types of cancer.
Wirkmechanismus
(3-isopropoxyphenyl){1-[(2E)-3-(2-thienyl)-2-propenoyl]-3-piperidinyl}methanone exerts its anti-tumor effects by inhibiting the activity of BTK, a key enzyme involved in the signaling pathways that regulate cell proliferation, survival, and differentiation. By inhibiting BTK, (3-isopropoxyphenyl){1-[(2E)-3-(2-thienyl)-2-propenoyl]-3-piperidinyl}methanone blocks the activation of downstream signaling pathways that promote tumor growth and survival. Furthermore, (3-isopropoxyphenyl){1-[(2E)-3-(2-thienyl)-2-propenoyl]-3-piperidinyl}methanone has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
(3-isopropoxyphenyl){1-[(2E)-3-(2-thienyl)-2-propenoyl]-3-piperidinyl}methanone has been shown to inhibit BTK activity in a dose-dependent manner, with IC50 values ranging from 2-10 nM. In addition, (3-isopropoxyphenyl){1-[(2E)-3-(2-thienyl)-2-propenoyl]-3-piperidinyl}methanone has been shown to selectively target BTK, with minimal activity against other kinases. In animal studies, (3-isopropoxyphenyl){1-[(2E)-3-(2-thienyl)-2-propenoyl]-3-piperidinyl}methanone has been shown to exhibit favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using (3-isopropoxyphenyl){1-[(2E)-3-(2-thienyl)-2-propenoyl]-3-piperidinyl}methanone in lab experiments is its potent and selective inhibition of BTK activity. This allows researchers to study the role of BTK in various cellular processes, including cell proliferation, survival, and differentiation. However, one limitation of using (3-isopropoxyphenyl){1-[(2E)-3-(2-thienyl)-2-propenoyl]-3-piperidinyl}methanone is its relatively high cost, which may limit its use in certain research settings.
Zukünftige Richtungen
There are several future directions for research on (3-isopropoxyphenyl){1-[(2E)-3-(2-thienyl)-2-propenoyl]-3-piperidinyl}methanone. One area of interest is the development of combination therapies that include (3-isopropoxyphenyl){1-[(2E)-3-(2-thienyl)-2-propenoyl]-3-piperidinyl}methanone, as this may enhance its anti-tumor effects and reduce the risk of resistance. Additionally, further studies are needed to elucidate the mechanisms underlying (3-isopropoxyphenyl){1-[(2E)-3-(2-thienyl)-2-propenoyl]-3-piperidinyl}methanone-induced apoptosis in cancer cells. Finally, there is a need for clinical trials to evaluate the safety and efficacy of (3-isopropoxyphenyl){1-[(2E)-3-(2-thienyl)-2-propenoyl]-3-piperidinyl}methanone in human patients with various types of cancer.
Synthesemethoden
The synthesis of (3-isopropoxyphenyl){1-[(2E)-3-(2-thienyl)-2-propenoyl]-3-piperidinyl}methanone involves a multi-step process that begins with the reaction of 3-isopropoxyphenol with 2-bromo-1-(2-thienyl)ethanone to produce 3-(2-thienyl)-2-propen-1-ol. This intermediate is then reacted with piperidine and 4-dimethylaminopyridine to yield (3-isopropoxyphenyl){1-[(2E)-3-(2-thienyl)-2-propenoyl]-3-piperidinyl}methanone. The final product is obtained through purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
(3-isopropoxyphenyl){1-[(2E)-3-(2-thienyl)-2-propenoyl]-3-piperidinyl}methanone has been extensively studied for its potential as a therapeutic agent for the treatment of various types of cancer, including B-cell malignancies, multiple myeloma, and solid tumors. In preclinical studies, (3-isopropoxyphenyl){1-[(2E)-3-(2-thienyl)-2-propenoyl]-3-piperidinyl}methanone has been shown to exhibit potent anti-tumor activity, both as a single agent and in combination with other chemotherapy drugs. Additionally, (3-isopropoxyphenyl){1-[(2E)-3-(2-thienyl)-2-propenoyl]-3-piperidinyl}methanone has been shown to have a favorable safety profile, with minimal toxicity observed in animal studies.
Eigenschaften
IUPAC Name |
(E)-1-[3-(3-propan-2-yloxybenzoyl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3S/c1-16(2)26-19-8-3-6-17(14-19)22(25)18-7-4-12-23(15-18)21(24)11-10-20-9-5-13-27-20/h3,5-6,8-11,13-14,16,18H,4,7,12,15H2,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDFXQLKKMXTTI-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(diethylamino)-3-(5-{[(3-isoxazolylmethyl)(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6013193.png)
![1-(4-isopropyl-1,3-thiazol-2-yl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B6013199.png)
![1,1'-[(3-methylbenzyl)imino]di(2-propanol)](/img/structure/B6013213.png)
![2-{[5-[(2,4-difluorophenoxy)methyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B6013226.png)
![ethyl 2-(3-{3-[(4-methoxy-2-methylphenyl)amino]-3-oxopropyl}-1-piperidinyl)nicotinate](/img/structure/B6013243.png)
![methyl 5-{[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}-5-oxopentanoate](/img/structure/B6013250.png)
![2-(4-nitrophenyl)-4-{[(4-piperidinylmethyl)amino]methylene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6013251.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(3-cyclohexen-1-ylmethyl)methanamine](/img/structure/B6013257.png)
![2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B6013270.png)
![(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]amine](/img/structure/B6013276.png)
![N-(2-isopropoxyethyl)-2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6013286.png)


![3-[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6013313.png)